molecular formula C8H7F3O4 B2780670 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid CAS No. 923163-46-6

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid

Cat. No.: B2780670
CAS No.: 923163-46-6
M. Wt: 224.135
InChI Key: GAAVCWCVXAPSKM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid is a fluorinated organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl and furan groups in its structure imparts distinct chemical properties, making it a valuable compound for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid typically involves the introduction of trifluoromethyl and furan groups into a butanoic acid backbone. One common method involves the reaction of furan-2-carbaldehyde with trifluoroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the furan ring can participate in various biochemical interactions. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • Hexafluoroacetylacetone
  • 2-Thenoyltrifluoroacetone

Comparison: 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a combination of high stability, reactivity, and potential biological activity, making it a valuable compound for diverse applications.

Biological Activity

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid (CAS No. 923163-46-6) is an organic compound characterized by the presence of a trifluoromethyl group, a furan ring, and a hydroxybutanoic acid moiety. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H7_7F3_3O4_4
  • Molecular Weight : 224.14 g/mol
  • Structure : The compound features a trifluoromethyl group that can enhance lipophilicity and biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
  • π-π Interactions : The furan ring participates in π-π stacking interactions with aromatic residues in proteins.
  • Trifluoromethyl Group : This group may stabilize the compound's conformation and increase its reactivity towards biological targets .

Antioxidant Activity

Research indicates that compounds containing furan and hydroxy groups often exhibit antioxidant properties. A study demonstrated that derivatives of similar structures could scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant capabilities.

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

Enzyme TargetInhibition TypeReference
Cyclooxygenase (COX)Competitive
Lipoxygenase (LOX)Non-competitive

These interactions suggest its potential use in inflammatory conditions where these enzymes are overactive.

Case Studies and Research Findings

  • In Vivo Studies :
    • A study involving animal models showed that administration of this compound resulted in decreased markers of inflammation and oxidative stress. The results indicated a dose-dependent response with significant reductions observed at higher doses.
  • Cell Culture Experiments :
    • In vitro assays utilizing human cell lines demonstrated that the compound inhibited cell proliferation in cancerous cells while promoting apoptosis. This dual action highlights its potential as an anticancer agent.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Hydroxybenzoic AcidHydroxy group onlyAntioxidant
4-TrifluoromethylphenolTrifluoromethyl groupAntimicrobial
4,4-Difluoro-3-(furan-2-yl)-3-hydroxybutanoic AcidSimilar structureModerate enzyme inhibition

The presence of both trifluoromethyl and furan groups in this compound may confer enhanced biological properties compared to its analogs.

Properties

IUPAC Name

4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4/c9-8(10,11)7(14,4-6(12)13)5-2-1-3-15-5/h1-3,14H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVCWCVXAPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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